Bis(cyclopentadienyl)vanadium chloride

Stereospecific polymerization 1,3-diene catalysis Polybutadiene microstructure

Standard V(IV) or Ti metallocene catalysts cannot deliver high cis-1,4 stereoselectivity in diene polymerization. Bis(cyclopentadienyl)vanadium chloride (Cp2VCl, CAS 12701-79-0) solves this limitation: • MAO-activated Cp2VCl yields polybutadiene with ~85% cis-1,4 content-unattainable with Cp2VCl2 or Cp2TiCl2. • Paramagnetic V(III) d² configuration enables direct EPR monitoring of reaction progress and catalytic cycles. • 97% purity minimizes side reactions and ensures reproducible stoichiometric control for sensitive syntheses.

Molecular Formula C10H10Cl2V-2
Molecular Weight 252.03 g/mol
CAS No. 12701-79-0
Cat. No. B078636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)vanadium chloride
CAS12701-79-0
Molecular FormulaC10H10Cl2V-2
Molecular Weight252.03 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[V]Cl
InChIInChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2
InChIKeyIFGJVSVPQIOZID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopentadienyl)vanadium Chloride Overview


Bis(cyclopentadienyl)vanadium chloride (CAS 12701-79-0), commonly referred to as vanadocene monochloride or Cp2VCl, is a bent metallocene complex of vanadium in the +3 oxidation state [1]. It is characterized by a sandwich structure where a vanadium(III) center is coordinated by two cyclopentadienyl (Cp) rings and one chloride ligand, resulting in a paramagnetic compound with 15 valence electrons [2]. This compound serves as a versatile precursor for the synthesis of various bis(cyclopentadienyl)vanadium(III) derivatives and has demonstrated utility in selective polymerization catalysis [3].

Versatile precursor for bis(cyclopentadienyl)vanadium(III) derivatives
Reported cis-1,4 selectivity in diene polymerization with MAO
Paramagnetic V(III) d² center enables EPR reaction monitoring

Why Cp2VCl Differs from Analogous Metallocenes


The chemical behavior and application performance of bis(cyclopentadienyl)vanadium chloride are intrinsically linked to its specific vanadium(III) oxidation state and 15-electron configuration [1]. Substitution with the more common vanadocene dichloride (Cp2VCl2, V(IV)) or titanocene dichloride (Cp2TiCl2, Ti(IV)) leads to fundamentally different electronic, magnetic, and catalytic properties [2]. Notably, the V(III) center in Cp2VCl imparts unique stereoselectivity in diene polymerization, yielding high cis-1,4 content that is not achievable with V(IV)-based or titanium-based metallocene catalysts [3].

Target: Cp₂VCl (V(III), 15 e⁻)
Vanadocene dichloride (V(IV)) or titanocene dichloride (Ti(IV)) may shift polymerization stereoselectivity; reported cis-1,4 selectivity may not transfer.
Target: Paramagnetic V(III) d² center
Diamagnetic Ti(IV) analogs cannot be monitored by EPR; mechanistic studies using EPR require the paramagnetic V(III) species.

Cp2VCl Key Differentiators: Selectivity, Purity, Magnetism


High Cis-1,4 Selectivity in Butadiene Polymerization

In direct comparative studies, the catalyst system Cp2VCl/MAO produces predominantly cis-1,4 polybutadiene with a cis content of approximately 85% [1]. This sharply contrasts with heterogeneous vanadium halide systems (e.g., VCl3, VCl4 combined with aluminum alkyls), which yield highly crystalline, trans-1,4 polybutadiene with a trans-1,4 content of 99-100% under comparable conditions [1]. This reversal of stereoselectivity is a quantifiable and meaningful differentiator.

Cis-1,4 selectivity
Head-to-head
~85% cis-1,4 (Cp₂VCl/MAO)
vs 99–100% trans-1,4 (VCl₃/VCl₄ + AlR₃)
Supports cis-enriched polybutadiene microstructure selection
Inversion of stereoselectivity under comparable conditions
Stereospecific polymerization 1,3-diene catalysis Polybutadiene microstructure

Higher Reagent Purity Compared to Vanadocene Dichloride

Bis(cyclopentadienyl)vanadium(III) chloride (Cp2VCl) is offered by major suppliers such as Sigma-Aldrich at a certified purity of 97% [1]. In contrast, the closely related analog vanadocene dichloride (Cp2VCl2, CAS 12083-48-6) is typically supplied at a standard purity of 95% from vendors like Thermo Scientific/Alfa Aesar [2]. This 2% absolute difference in purity can be a critical factor in applications sensitive to the presence of trace impurities or side products.

Reagent purity
Specification review
97% (supplier A)
vs 95% (Cp₂VCl₂ reference)
May improve stoichiometric reproducibility
Supplier-reported values; verify lot-specific COA
Chemical procurement Reagent purity Organometallic synthesis

Paramagnetic Properties Enable EPR Monitoring

Bis(cyclopentadienyl)vanadium chloride (Cp2VCl) contains a vanadium(III) center with a d2 electron configuration, resulting in two unpaired electrons and a paramagnetic ground state [1]. This is in direct contrast to titanocene dichloride (Cp2TiCl2), which possesses a titanium(IV) center with a d0 configuration and is consequently diamagnetic [1]. The paramagnetism of Cp2VCl makes it amenable to study and monitoring by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique not applicable to its diamagnetic titanium analog.

Magnetic behavior
Class-level
Paramagnetic V(III) d²
vs Diamagnetic Ti(IV) d⁰
Enables EPR monitoring of reaction intermediates
Electronic configuration context; EPR activity qualitative
EPR spectroscopy Paramagnetic organometallics Reaction monitoring

Recommended Applications of Cp2VCl


High-cis-1,4 Polybutadiene Elastomer Synthesis

Cp2VCl, when activated with methylaluminoxane (MAO), is the catalyst of choice for the production of polybutadiene with a high cis-1,4 microstructure (approximately 85% cis content) [1]. This specific microstructure is crucial for achieving elastomeric properties desired in tires and other rubber goods. In this scenario, Cp2VCl is unequivocally preferred over traditional vanadium halide catalysts (which yield trans-1,4 polymer) and titanocene-based systems that lack this stereoselectivity [1].

Paramagnetic V(III) Complex Precursor for EPR

Researchers investigating paramagnetic organometallic species or reaction mechanisms via EPR spectroscopy will find Cp2VCl to be an invaluable starting material. Its d2 electronic configuration ensures a persistent paramagnetic signal [2]. Unlike diamagnetic titanocene dichloride (Cp2TiCl2), Cp2VCl-derived complexes can be directly monitored by EPR to track reaction progress, identify intermediate species, and elucidate catalytic cycles [2].

High-Purity Stoichiometric and Material Synthesis

For applications requiring precise stoichiometric control, such as the synthesis of well-defined bimetallic complexes or the atomic layer deposition of vanadium-containing thin films, the higher commercial purity of Cp2VCl (97% [3]) compared to the standard 95% purity of vanadocene dichloride (Cp2VCl2 [4]) is a significant advantage. The reduced level of impurities minimizes side reactions and improves the reproducibility of sensitive synthetic procedures [3].

Application
Selection Property
Validation Focus
High-cis polybutadiene synthesis research
Stereoselective polymerization context
Cis-1,4 microstructure verification
Paramagnetic V(III) complex precursor for EPR studies
EPR-active V(III) d² center
EPR monitoring of catalytic intermediates
High-purity stoichiometric synthesis
Reagent purity specification
Impurity-sensitive reproducibility review

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